molecular formula C11H11BrO2 B2753150 3-(3-Bromobenzoyl)oxolane CAS No. 1340098-88-5

3-(3-Bromobenzoyl)oxolane

Cat. No.: B2753150
CAS No.: 1340098-88-5
M. Wt: 255.111
InChI Key: JKCDYHQZYZXPIW-UHFFFAOYSA-N
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Description

3-(3-Bromobenzoyl)oxolane is an organic compound featuring an oxolane (tetrahydrofuran) ring substituted at the 3-position with a 3-bromobenzoyl group. The compound is listed with a purity of 95% and categorized under "POA" in chemical databases . Its synthesis likely involves coupling 3-bromobenzoyl chloride with oxolane derivatives, as analogous methods are described for related compounds (e.g., 3-DPPI synthesis from 3-bromobenzoyl chloride in ).

Structural characterization techniques such as NMR and HMBC correlations are critical for confirming its configuration, as demonstrated in studies of similar oxolane-containing metabolites (e.g., Alfredensinol A in ).

Properties

IUPAC Name

(3-bromophenyl)-(oxolan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c12-10-3-1-2-8(6-10)11(13)9-4-5-14-7-9/h1-3,6,9H,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKCDYHQZYZXPIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromobenzoyl)oxolane typically involves the reaction of 3-bromobenzoyl chloride with tetrahydrofuran in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

3-Bromobenzoyl chloride+TetrahydrofuranPyridineThis compound+HCl\text{3-Bromobenzoyl chloride} + \text{Tetrahydrofuran} \xrightarrow{\text{Pyridine}} \text{this compound} + \text{HCl} 3-Bromobenzoyl chloride+TetrahydrofuranPyridine​this compound+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Bromobenzoyl)oxolane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromobenzoyl group can be substituted by nucleophiles such as amines or thiols.

    Reduction: The carbonyl group in the oxolane ring can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or sodium thiolate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

Major Products Formed:

    Nucleophilic Substitution: Substituted derivatives such as 3-(3-aminobenzoyl)oxolane.

    Reduction: 3-(3-Bromobenzyl)oxolane.

    Oxidation: 3-(3-Bromobenzoic acid)oxolane.

Scientific Research Applications

3-(3-Bromobenzoyl)oxolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Bromobenzoyl)oxolane involves its interaction with molecular targets such as enzymes or receptors. The bromobenzoyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The oxolane ring may also contribute to the binding affinity and specificity of the compound for its targets .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Table 1: Structural Comparison of Oxolane Derivatives
Compound Substituent(s) on Oxolane Key Structural Features References
3-(3-Bromobenzoyl)oxolane 3-Bromobenzoyl group Aromatic electron-withdrawing substituent
Alfredensinol A Exocyclic 2-methyl ethylenyl group Lacks bromine; ROESY-confirmed configuration
3'-(4-Oxoquinazolin-3-yl)spiro[...]dione Spiro-linked indole-oxolane Complex spiro architecture with dual rings
5-Bromo-2,3-dihydrospiro[indene-1,3'-oxolane] Brominated spiro system Combines indene and oxolane moieties
24 (Vinyl-substituted oxolane) Vinyl group Stabilizes radical intermediates; lowers ring-opening energy

Key Insights :

  • Spiro-oxolane derivatives () exhibit enhanced structural complexity, which may correlate with unique bioactivity or photophysical properties.

Reactivity and Stability

Table 2: Reactivity Trends in Oxolane Derivatives
Compound Reactivity Profile Energy of Ring-Opening (kcal/mol) References
Saturated oxolane (23) High TS1 (24 kcal/mol); endergonic ring-opening 9
Vinyl-substituted oxolane (24) Lower TS1 (16 kcal/mol); exergonic ring-opening -8 (stabilized)
This compound Likely moderate stability due to bulky substituent Not reported

Key Insights :

  • Substituents like vinyl () significantly reduce activation energy for ring-opening, whereas bulky groups (e.g., bromobenzoyl) may hinder such processes.
  • Acidic conditions can induce rearrangements in oxolane derivatives (e.g., laureatin to oxolane derivatives in ), suggesting pH-dependent stability.

Molecular Weight and Purity

Table 3: Physicochemical Properties
Compound Molecular Weight (g/mol) Purity CAS Number References
This compound ~271.11 (inferred) 95% Not reported
3-(5-Bromothiophene-2-carbonyl)oxolane 289.15 95% 7015-39-6
5-Bromo-spiro[indene-oxolane] Not reported 95% EN300-352271

Key Insights :

  • Purity standards (95%) are consistent across oxolane derivatives, ensuring reliability in research applications.

Biological Activity

3-(3-Bromobenzoyl)oxolane, with the chemical formula C11H11BrO2 and CAS number 1340098-88-5, is an organic compound that has garnered attention for its potential biological activities. This compound features a bromobenzoyl group attached to an oxolane ring, which influences its reactivity and interaction with biological targets. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

The biological activity of this compound primarily involves its interaction with various molecular targets, such as enzymes and receptors. The bromobenzoyl moiety can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. Additionally, the oxolane ring may enhance the binding affinity and specificity of the compound towards its targets, making it a candidate for further pharmacological studies.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound exhibit antifungal properties. For instance, derivatives of bromobenzoyl compounds have shown significant activity against strains like Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) reported in the range of >64 µg/mL .
  • Enzyme Inhibition : The compound has been utilized in studies focusing on enzyme inhibition. It can act as an inhibitor by targeting specific enzymes involved in metabolic pathways, thereby potentially affecting cellular processes.
  • Protein-Ligand Interactions : The ability of this compound to interact with proteins opens avenues for studying protein-ligand interactions, which are critical in drug design and development.

Case Study 1: Antifungal Activity Assessment

A study investigated the antifungal effects of various substituted benzoyl compounds, including those related to this compound. The results indicated that bromo-substituted compounds significantly enhanced antifungal potency against Candida albicans when compared to non-bromo analogs. This suggests that the presence of bromine may play a role in increasing the efficacy of these compounds against fungal pathogens .

Case Study 2: Enzyme Inhibition Analysis

In another research effort, the inhibitory effects of this compound on specific phosphatases were evaluated. The study involved treating HEK293 cells with varying concentrations of the compound and assessing cell viability through MTT assays. Results indicated that higher concentrations led to significant inhibition of enzyme activity, demonstrating the compound's potential as a lead structure for developing new enzyme inhibitors .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is essential. Below is a table summarizing key differences and similarities:

Compound NameStructure TypeBiological ActivityNotable Features
3-(4-Bromobenzoyl)oxolaneBromobenzoyl derivativeModerate antimicrobialBromine in para position
3-(3-Chlorobenzoyl)oxolaneChlorobenzoyl derivativeLower antimicrobial potencyChlorine substituent instead of bromine
3-(3-Bromobenzoyltetrahydrofuran)Similar ring structurePotentially similar activityDifferent ring system

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